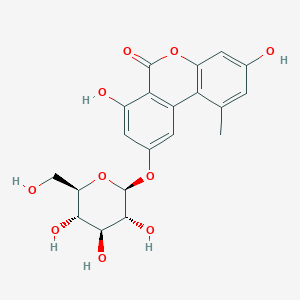
9-O-D-Glucopyranosyl Alternariol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-O-D-Glucopyranosyl Alternariol is a glucoside derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. Alternariol and its derivatives are known for their genotoxic and cytotoxic properties, making them significant in the study of food safety and toxicology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-D-Glucopyranosyl Alternariol involves the conjugation of alternariol with glucose. This can be achieved through enzymatic glycosylation using glucosyltransferases or chemical glycosylation methods. In enzymatic glycosylation, alternariol is incubated with a suitable glucosyltransferase and UDP-glucose as the glucose donor .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 9-O-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: The carbonyl group in alternariol can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Glucuronic acid derivatives.
Reduction: Alcohol derivatives of alternariol.
Substitution: Various substituted glucosides.
Aplicaciones Científicas De Investigación
9-O-D-Glucopyranosyl Alternariol has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glucosides.
Biology: Investigated for its role in plant-pathogen interactions and its impact on plant metabolism.
Medicine: Studied for its genotoxic and cytotoxic effects, which are relevant in cancer research and toxicology.
Mecanismo De Acción
The mechanism of action of 9-O-D-Glucopyranosyl Alternariol involves its interaction with cellular DNA, leading to the formation of DNA adducts and subsequent DNA damage. This triggers various cellular responses, including cell cycle arrest, apoptosis, and autophagy. The compound also generates reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction .
Comparación Con Compuestos Similares
Alternariol: The parent compound, known for its genotoxic and cytotoxic properties.
Alternariol-9-O-Methyl Ether: A methylated derivative with similar toxicological properties.
Zearalenone Glucosides: Another class of mycotoxin glucosides with similar absorption and metabolism profiles
Uniqueness: 9-O-D-Glucopyranosyl Alternariol is unique due to its specific glucosylation at the 9-position, which affects its solubility, stability, and biological activity. This specific modification can influence its interaction with cellular targets and its overall toxicological profile .
Propiedades
Fórmula molecular |
C20H20O10 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-8(22)3-12-14(7)10-4-9(5-11(23)15(10)19(27)29-12)28-20-18(26)17(25)16(24)13(6-21)30-20/h2-5,13,16-18,20-26H,6H2,1H3/t13-,16-,17+,18-,20-/m1/s1 |
Clave InChI |
JBBJNWVTFRVJRP-JQAJVKEVSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2)O |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
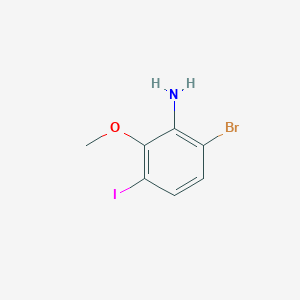


![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
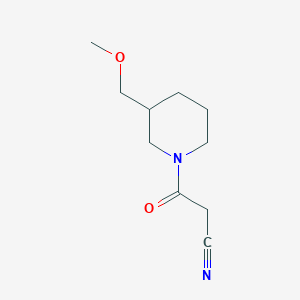
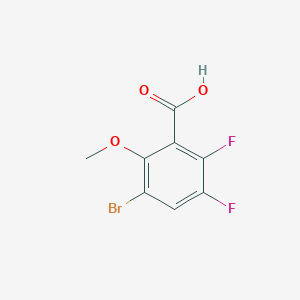
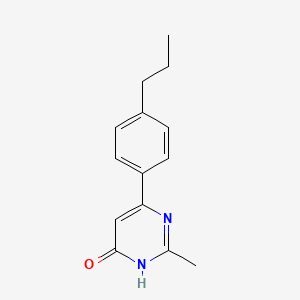
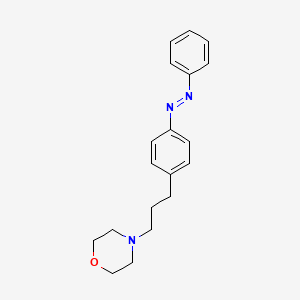
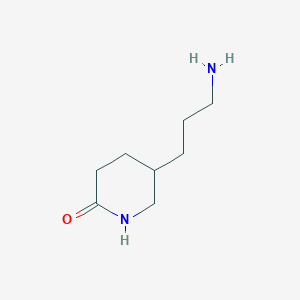
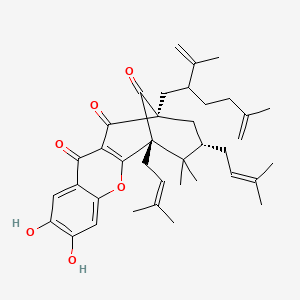
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
